Product packaging for Harmol hydrochloride monohydrate(Cat. No.:)

Harmol hydrochloride monohydrate

Cat. No.: B13402412
M. Wt: 252.69 g/mol
InChI Key: VYQGBOFPYBNHBX-UHFFFAOYSA-N
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Description

Contextualization of Harmol (B1672944) Hydrochloride Monohydrate within the β-Carboline Chemical Class

β-carboline alkaloids are a large group of indole (B1671886) alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring structure. mdpi.comanalis.com.my This core skeleton consists of a pyridine (B92270) ring fused to an indole backbone. analis.com.my These compounds are widely distributed in nature, found in various plants, marine organisms, insects, and even in human tissues and body fluids. nih.govnih.gov

Harmol hydrochloride monohydrate is a derivative of harmol, which is itself a β-carboline alkaloid. ontosight.ainih.gov Harmol is structurally related to other prominent harmala alkaloids such as harmine (B1663883), harmaline (B1672942), and harmane, which are famously isolated from plants like Peganum harmala (Syrian rue). mdpi.comontosight.ai The hydrochloride monohydrate form of harmol is a salt, often used in research to improve solubility and facilitate experimental handling. nih.govchemicalbook.com Harmol is specifically 1-methyl-9H-pyrido[3,4-b]indol-7-ol. chemicalbook.com

The general chemical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₂H₁₁ClN₂O (hydrochloride)
Molecular Weight 234.68 g/mol (hydrochloride)
CAS Number 40580-83-4
Appearance Off-white to yellow-green crystalline powder
Melting Point 265-267 °C

(Data sourced from ChemicalBook chemicalbook.com)

Historical Perspectives in β-Carboline Chemical Biology and Mechanistic Inquiry

The investigation of β-carboline alkaloids dates back to the isolation of harmine from Peganum harmala. mdpi.com Historically, these compounds have garnered significant interest due to their wide range of biological activities. researchgate.net Early research identified their interaction with the central nervous system, particularly as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. researchgate.netnih.gov

The planar tricyclic structure of β-carbolines has been a key focus of mechanistic studies. nih.gov This structural feature allows them to intercalate into DNA, a mechanism that underlies some of their observed biological effects. researchgate.netnih.gov Over the years, research has expanded to explore their interactions with various other cellular targets, including cyclin-dependent kinases (CDKs), topoisomerases, and a range of neurotransmitter receptors like benzodiazepine (B76468) and serotonin (B10506) receptors. researchgate.netnih.gov The development of synthetic methods, such as the Pictet-Spengler reaction, has been crucial for producing various β-carboline derivatives, allowing for systematic evaluation of their structure-activity relationships. nih.govanalis.com.my

Current Research Gaps and Emerging Avenues in this compound Studies

While the broader class of β-carbolines is well-studied, research specifically on this compound is more recent and presents several areas for further exploration. A significant portion of current research focuses on its potential in treating neurodegenerative diseases and cancer. ontosight.airesearchgate.net

A major emerging avenue is the investigation of harmol's role as an autophagy enhancer. medchemexpress.commedchemexpress.com Studies have shown that harmol can promote the degradation of α-synuclein, a protein implicated in Parkinson's disease, by regulating the autophagy-lysosome pathway (ALP). medchemexpress.comnih.gov It appears to activate this pathway through the AMPK-mTOR-TFEB signaling axis. nih.gov Research using Harmol hydrochloride dihydrate (HHD), a related salt, also demonstrated autophagy induction in nerve cells, suggesting a protective mechanism. nih.gov While these findings are promising, the precise molecular mechanisms and the full therapeutic potential are not yet completely understood, representing a key research gap. ontosight.ainih.gov

In oncology research, harmol has shown potential as an antitumor agent. nih.govscbt.com It has been found to induce apoptosis (programmed cell death) in certain cancer cell lines. chemicalbook.commedchemexpress.com For instance, studies have noted its cytotoxicity in H596 lung cancer cells and its ability to inhibit the proliferation of U251MG glioblastoma cells. medchemexpress.com Mechanistic studies suggest that its anticancer effects may involve the induction of autophagy and apoptosis by suppressing the Akt/mTOR pathway. medchemexpress.com Further investigation is needed to fully characterize its selectivity for cancer cells and its potential as a lead compound for drug development. ontosight.ai

Another research gap is the full elucidation of its various biochemical interactions. ontosight.ai Although it is known to be a monoamine oxidase inhibitor, its broader profile of enzyme and receptor interactions requires more detailed study. medchemexpress.com The development of new synthetic derivatives of harmol is an active area, aiming to enhance potency and selectivity for specific biological targets. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O2 B13402412 Harmol hydrochloride monohydrate

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride

InChI

InChI=1S/C12H10N2O.ClH.H2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;;/h2-6,13-14H,1H3;1H;1H2

InChI Key

VYQGBOFPYBNHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.O.Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Harmol Hydrochloride Monohydrate

Advanced Synthetic Approaches to Harmol (B1672944) Hydrochloride Monohydrate Synthesis

The synthesis of harmol and its subsequent conversion to the hydrochloride monohydrate salt can be achieved through various methods, ranging from classical approaches to more modern, greener alternatives.

Optimization of Classical Reaction Pathways

The traditional and most common method for synthesizing harmol involves the O-demethylation of harmine (B1663883), a readily available natural product. wikipedia.org A well-established procedure involves heating harmine in a mixture of acetic acid and hydrobromic acid. nih.gov

Reaction Parameters for Harmine Demethylation:

ParameterConditionYieldReference
ReagentsAcetic acid, Hydrobromic acid98% nih.gov
Temperature140 °C nih.gov
Reaction Time2 days nih.gov

This classical pathway, while high-yielding, often involves harsh reaction conditions, including high temperatures and strong acids. Optimization of this pathway may involve exploring alternative demethylating agents, solvent systems, and reaction conditions to reduce the environmental impact and improve efficiency. Robotic platforms and dynamic programming are now being utilized to optimize reactions in real-time, which could be applied to improve the synthesis of harmol. nih.gov

Novel Catalytic and Green Chemistry Syntheses

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, research is moving towards more sustainable synthetic routes. iosrjournals.orgnih.govnih.gov This includes the use of novel catalysts and environmentally benign solvents. iosrjournals.orgnih.gov

For β-carboline synthesis in general, the Pictet-Spengler reaction is a key step. The development of catalysts that can efficiently facilitate this reaction under milder conditions is an active area of research. For instance, novel graphitic carbon nitride-supported copper catalysts (GACs) have been developed for cross-coupling reactions, demonstrating high efficiency, stability, and a significantly lower carbon footprint compared to conventional catalysts. sciencedaily.com While not yet specifically applied to harmol synthesis, these advancements in catalytic systems offer promising avenues for greener production.

Principles of Green Chemistry in Synthesis:

PrincipleApplication in Harmol Synthesis
Atom Economy Designing syntheses that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov
Safer Solvents Utilizing less hazardous solvents or conducting reactions in solvent-free systems. nih.gov
Renewable Feedstocks Starting from renewable resources, such as tryptophan for the biosynthesis of the β-carboline core.

Design and Synthesis of Harmol Hydrochloride Monohydrate Derivatives

The modification of the harmol structure is a key strategy to enhance its biological activity and explore its therapeutic potential. nih.gov Natural products like harmol often serve as lead compounds for the synthesis of derivatives with improved properties. nih.gov

Structural Modification for Enhanced Bioactivity Exploration

The harmol scaffold possesses several sites amenable to chemical modification, including the hydroxyl group at position 7, the nitrogen at position 9, and the methyl group at position 1.

O-alkylation: A series of O-alkyl derivatives of harmol have been synthesized. For instance, monoalkylation at the 7-hydroxyl group can be achieved using an alkyl halide in the presence of a base like cesium carbonate in DMF. nih.gov This approach has been used to synthesize derivatives with potential nematicidal activity. researchgate.net

N-alkylation: The nitrogen at the 9-position can be alkylated to introduce further structural diversity. nih.gov

Multi-site Derivatization: More complex derivatives can be created by modifying multiple positions on the harmol ring system. For example, a 2,7,9-trisubstituted harmol derivative was designed and synthesized to improve solubility while maintaining biological activity. nih.gov

Examples of Synthesized Harmol Derivatives:

Derivative TypeSynthetic MethodPurposeReference
O-alkyl derivativesReaction with alkyl halidesNematicidal activity researchgate.net
7,9-disubstituted derivativesStepwise alkylationEnhanced solubility and bioactivity nih.gov
Harmine derivativesPictet-Spengler and Perkin reactions followed by nucleophilic substitutionAntibacterial activity mdpi.com

Stereochemical Considerations in Derivatization

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many compounds. researchgate.netnih.gov While harmol itself is achiral, the introduction of chiral centers during derivatization can lead to stereoisomers with different biological properties.

The spatial arrangement of substituents can significantly influence how a molecule interacts with its biological target. researchgate.net Therefore, controlling the stereochemistry during the synthesis of harmol derivatives is crucial. Asymmetric synthesis techniques, which selectively produce one stereoisomer, are essential in this context. iosrjournals.org Chiral derivatizing agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) can be used to analyze the stereochemistry of chiral derivatives. nih.gov Although specific examples of stereocontrolled synthesis of harmol derivatives are not extensively detailed in the provided context, the principles of asymmetric synthesis and stereochemical analysis are fundamental to modern drug design and would be applicable to the development of novel harmol-based therapeutic agents. researchgate.net

Preparation and Characterization of Alkaloid Fractions Containing Harmol from Natural Sources

Harmol is a naturally occurring β-carboline alkaloid found in various plants, most notably Peganum harmala. researchgate.net It is also formed in vivo in humans through the O-demethylation of harmine. wikipedia.org

The extraction of harmol from plant material typically involves a multi-step process. A general procedure for extracting alkaloids from Peganum harmala seeds includes the following steps:

Crushing and Soaking: The seeds are crushed and soaked in acidified water (e.g., with acetic acid) to protonate the alkaloids, increasing their solubility in the aqueous phase. researchgate.net

Extraction: The mixture is allowed to stand for several days before being processed. researchgate.net

Purification: The crude extract is then subjected to further purification steps, which may include liquid-liquid extraction and chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate and identify the individual alkaloids. researchgate.net

Characterization of Alkaloid Extracts:

TechniquePurpose
Thin Layer Chromatography (TLC) To separate and qualitatively identify alkaloids in the extract based on their retention factors (Rf). researchgate.net
High-Performance Liquid Chromatography (HPLC) For the qualitative and quantitative analysis of alkaloids, providing retention times for identification. researchgate.net
Infrared (IR) Spectroscopy To identify functional groups present in the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy To observe the electronic transitions within the molecule, which are characteristic of the β-carboline structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed structure of the isolated compounds. researchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) To determine the exact molecular weight and elemental composition. researchgate.net

The characterization of alkaloid fractions from natural sources like Litsea cubeba has also been reported, where fractions are tested for biological activities such as antioxidant potential. rasayanjournal.co.in

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of harmol (B1672944). These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other related properties. nih.gov

The electronic properties of harmol have been investigated using computational tools to predict its structural, electronic, and spectroscopic behavior. Current time information in Edmonton, CA. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nsf.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher chemical reactivity and polarizability, while a larger gap indicates greater stability. nsf.govirjweb.com For harmol, the presence of the hydroxyl (-OH) group is expected to influence its electronic properties and reactivity. Current time information in Edmonton, CA. Theoretical calculations, such as those performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set, can provide the energies of these orbitals and related quantum chemical parameters. Current time information in Edmonton, CA.researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Harmol

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Varies with method
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Varies with method
Energy Gap (ΔE) ELUMO - EHOMO Varies with method
Ionization Potential (I) -EHOMO Varies with method
Electron Affinity (A) -ELUMO Varies with method
Electronegativity (χ) (I + A) / 2 Varies with method
Chemical Hardness (η) (I - A) / 2 Varies with method
Softness (S) 1 / (2η) Varies with method
Electrophilicity Index (ω) μ2 / (2η) where μ = -(I+A)/2 Varies with method

Note: Specific values for harmol require access to the full data from dedicated computational studies. The table outlines the parameters that are typically calculated.

DFT calculations are widely used to predict spectroscopic properties, such as vibrational (FT-IR) and electronic (UV-Vis) spectra. irjweb.com By calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies can be determined. irjweb.com Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra. nih.gov

For harmol and its derivatives, computational methods have been employed to predict their spectroscopic properties. Current time information in Edmonton, CA. These theoretical spectra can be compared with experimental data for validation. For instance, studies on similar phenolic compounds have shown that DFT protocols can yield good agreement with measured spectra. chemrxiv.org Such comparisons help in the accurate assignment of spectral bands and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov This is particularly important for flexible molecules as their shape can influence their biological activity. Computational methods can be used to map the potential energy surface of a molecule by systematically rotating its flexible bonds. grafiati.com

A conformational analysis of harmol has been performed at the B3LYP/6-31G(d,p) level of theory in the gas phase. Current time information in Edmonton, CA. Such an analysis reveals the most stable conformations and the energy barriers between them. The resulting energetic landscape provides insights into the molecule's flexibility and the predominant shapes it is likely to adopt. Current time information in Edmonton, CA.researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of biomolecular systems over time. wikipedia.org These simulations can provide detailed insights into how a ligand like harmol interacts with proteins and its surrounding solvent. wikipedia.org

MD simulations can be used to model the binding of a ligand to a protein, revealing the key interactions and conformational changes that occur. nih.gov Research has shown that harmol can promote the degradation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov This effect is mediated through the activation of the autophagy-lysosome pathway (ALP) via the AMPK-mTOR-TFEB signaling axis. nih.gov

An MD simulation of harmol with α-synuclein could elucidate the specific binding modes and the dynamic interactions that lead to the activation of this pathway. Such simulations can track the movements and interactions of both the ligand and the protein at an atomic level, providing a "single-interaction" perspective on the mechanism of action. researchgate.netmdpi.com These computational studies are crucial for understanding the structural basis of harmol's biological activity and for guiding the design of new therapeutic agents. chemrxiv.org

The interaction of a solute with the surrounding solvent molecules is critical to its behavior in a biological environment. When dissolved in water, a molecule is surrounded by a hydration shell, which consists of water molecules whose properties are perturbed by the solute. wikipedia.org The dynamics of water in this shell are distinct from those in the bulk solvent. wikipedia.org

MD simulations can be used to characterize the hydration shell of harmol. These simulations can reveal the number of water molecules in the first and second hydration shells, their orientation, and the dynamics of their hydrogen-bonding network. researchgate.net For biomolecules, the hydration shell is known to be crucial for their structure and function. wikipedia.org The hydration shell around a molecule like harmol, a β-carboline, would be influenced by its aromatic rings and the polar hydroxyl and amine groups. nih.gov The study of these solvent interactions is important for a complete understanding of the molecule's properties in an aqueous physiological environment.

Membrane Permeation Modeling

Understanding how a compound traverses cellular membranes is fundamental to pharmacology. While specific membrane permeation modeling studies for harmol hydrochloride monohydrate are not extensively detailed in the available literature, the principles of such modeling can be applied. These models are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Computational models for membrane permeation often simulate the passage of a molecule through a lipid bilayer. These simulations can predict the permeability coefficient, a key parameter indicating how readily a substance can cross a biological membrane. Factors influencing permeation include the molecule's size, lipophilicity, and the presence of specific transporters. For this compound, its hydrophilicity, due to the hydrochloride salt form, might suggest lower passive diffusion across lipid membranes compared to its parent compound, harmol. However, its dihydrate form introduces additional complexity to these predictions. Modeling studies would aim to quantify these effects and identify potential carrier-mediated transport mechanisms.

The increased membrane permeability of misfolded α-synuclein is a pathological hallmark of Parkinson's disease. nih.gov While not a direct model of harmol's permeation, this highlights the importance of membrane dynamics in the diseases it is being investigated for. The improved solubility of harmol hydrochloride dihydrate, a derivative of harmol, may lead to better tissue absorption. nih.gov

Molecular Docking and Ligand Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and its biological target.

Molecular docking simulations have been employed to predict the binding affinity of harmol and its derivatives to various enzymes and receptors. For instance, studies have investigated its interaction with the androgen receptor (AR). researchgate.net High content screening identified harmol hydrochloride as a competitive antagonist of the AR. researchgate.net This was further confirmed by demonstrating that harmol hydrochloride binds to the AR. researchgate.net

In the context of Parkinson's disease, research has shown that harmol activates the AMPK-mTOR-TFEB pathway. nih.gov While the direct molecular target for AMPK activation by harmol is not yet fully elucidated, molecular docking could be a valuable tool to predict potential binding sites on AMPK or its upstream regulators. nih.gov Such predictions can then be validated through experimental assays.

Beyond known targets, computational approaches can help identify novel molecular targets for this compound. By screening large databases of protein structures, it is possible to identify proteins with binding pockets that are complementary to the structure of harmol. This "reverse docking" approach can uncover previously unknown biological activities.

For example, while harmol is known to affect autophagy, the precise upstream signals are still under investigation. nih.gov Computational screening could identify other proteins in the autophagy pathway or related signaling cascades that harmol might directly modulate. The discovery that harmol hydrochloride is a selective antagonist for the androgen receptor, without significantly affecting other nuclear receptors like the glucocorticoid, progesterone (B1679170), or mineralocorticoid receptors, showcases the potential for identifying specific molecular targets. researchgate.net

In Silico Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR modeling uses computational methods to build predictive models based on these relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For harmol and its analogs, a QSAR model could be developed by correlating various physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) with their observed biological effects, such as their inhibitory activity against a particular enzyme. researchgate.net

The development of a robust QSAR model requires a dataset of compounds with known activities. plos.org The model is then trained on a subset of this data and validated using an external set of compounds. mdpi.complos.org A well-validated QSAR model can then be used to predict the activity of new, untested harmol derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. nih.gov

Once a pharmacophore model for a specific activity of harmol is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. nih.govnih.gov This process, known as virtual screening, can efficiently identify novel compounds with potentially similar or improved activity. mdpi.com The identified "hits" can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally. nih.gov This approach has been successfully used to identify novel inhibitors for various targets. nih.gov

The integration of deep learning with pharmacophore modeling, as seen with frameworks like PharmacoNet, is further enhancing the speed and accuracy of ultra-large-scale virtual screening. rsc.org

Mechanistic Studies of Molecular and Cellular Interactions

Enzyme Inhibition Kinetics and Mechanisms

Harmol (B1672944) and its derivatives are known to interact with a variety of enzymes, modulating their activity through different kinetic mechanisms. These interactions are central to its observed biological effects.

Monoamine Oxidase (MAO) Subtype Selectivity and Inhibition Profiles

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters. mdpi.com They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.comfrontiersin.org MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine. mdpi.comfrontiersin.org Dopamine is a substrate for both isoforms. researchgate.net

Harmol has been identified as a potent inhibitor of monoamine oxidase (MAO). abmole.commedchemexpress.com Studies have demonstrated that harmol exhibits strong and specific inhibition of the MAO-B isoform. nih.gov This inhibition is time-dependent, with near-total abrogation of MAO-B activity observed 16 hours after treatment. nih.gov In contrast, the activity of the MAO-A isoform remains largely unaffected by harmol. nih.gov This selectivity for MAO-B is a key feature of harmol's pharmacological profile. The inhibition of MAO-B is believed to contribute to some of harmol's neuroprotective and anti-aging effects. nih.govebi.ac.uk

In contrast, the related β-carboline, harmine (B1663883), acts as a pan-MAO inhibitor, affecting both isoforms. nih.gov The selective inhibition of MAO-B by harmol suggests a structural basis for its interaction with the enzyme's active site that differs from that of harmine.

Table 1: MAO Inhibition Profile of Harmol

EnzymeInhibitionPotencyReference
MAO-ANo significant inhibition- nih.gov
MAO-BStrong and specific inhibitionTime-dependent nih.gov

Haspin Kinase and DYRK2 Inhibition Mechanisms

Harmine, a structurally similar β-carboline, is a known inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of proteins. nih.gov While direct and detailed mechanistic studies on harmol hydrochloride monohydrate's inhibition of haspin kinase and DYRK2 are less prevalent in the readily available literature, the activity of harmine provides a strong indication of the potential mechanisms. DYRKs are involved in cell proliferation and apoptosis. nih.gov Inhibition of these kinases by harmine has been shown to induce apoptosis in cancer cell lines. nih.gov Given the structural similarities, it is plausible that harmol also interacts with the ATP-binding pocket of these kinases, acting as a competitive inhibitor. A recent screening identified harmol as an inhibitor of DYRK1A, though with lower effectiveness against MAO-A. nih.gov

Tyrosine Hydroxylase Activity Modulation

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. wikipedia.org It converts L-tyrosine to L-DOPA. wikipedia.org While direct studies on the modulation of tyrosine hydroxylase activity by this compound are not extensively detailed, its effects on dopaminergic systems suggest a potential indirect influence. For instance, by inhibiting MAO-B, harmol can increase the synaptic availability of dopamine, which might, through feedback mechanisms, modulate the expression or activity of TH. However, further research is needed to elucidate any direct interaction between harmol and tyrosine hydroxylase.

Other Enzymatic Interactions (e.g., Catechol-O-methyltransferase)

Catechol-O-methyltransferase (COMT) is another key enzyme involved in the degradation of catecholamines. nih.gov There is currently limited direct evidence to suggest a significant interaction between this compound and COMT. The primary mechanism for increasing catecholamine levels by harmol appears to be through the inhibition of MAO-B.

Receptor and Protein Binding Investigations

Beyond its enzymatic interactions, this compound also modulates the function of key receptors and proteins involved in cellular signaling and gene regulation.

Androgen Receptor (AR) Non-Competitive and Competitive Inhibition Mechanisms and DNA Occupancy Modulation

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. nih.govnih.gov Harmol has been identified as an inhibitor of AR activity, though the precise mechanism has been a subject of some debate in the literature.

Some studies have characterized harmol as a non-competitive inhibitor of the AR. nih.govnih.gov This suggests that harmol does not directly compete with androgens for binding to the ligand-binding domain of the receptor. nih.gov Instead, it is proposed to act through a distinct mechanism to disrupt AR function. nih.govnih.gov One key finding is that harmol blocks the occupancy of AR on the DNA. nih.govnih.gov In the presence of androgens, which stimulate AR to bind to specific DNA sequences known as androgen response elements (AREs), harmol treatment reduces this receptor occupancy. nih.gov

Conversely, other research has identified harmol hydrochloride as a competitive antagonist of the full-length AR. mdpi.comnih.gov This would imply that harmol directly competes with androgens for binding to the receptor. These studies also confirmed that harmol inhibits the transcriptional activity of the AR. mdpi.com Furthermore, this research highlighted the selectivity of harmol for the AR, as it did not significantly alter the activity of other nuclear receptors like the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), or mineralocorticoid receptor (MR). nih.gov

The discrepancy between a non-competitive and competitive mechanism may be attributable to the different experimental systems and assays used in the respective studies. Regardless of the precise mode of inhibition, it is clear that harmol effectively disrupts AR signaling, at least in part, by modulating its ability to bind to DNA.

Table 2: Androgen Receptor Inhibition by Harmol

MechanismEffect on Ligand BindingEffect on DNA OccupancyReference
Non-competitiveDoes not significantly compete at effective concentrationsBlocks AR occupancy on DNA nih.govnih.gov
CompetitiveCompetes with androgens for bindingInhibits transcriptional activity mdpi.comnih.gov

Transcription Factor EB (TFEB) Activation Pathway

This compound has been shown to be a potent activator of Transcription Factor EB (TFEB), a master regulator of the autophagy-lysosome pathway (ALP). nih.govnih.gov Under normal cellular conditions, TFEB is phosphorylated and remains in the cytoplasm. nih.gov However, treatment with harmol promotes the dephosphorylation of TFEB, leading to its translocation into the nucleus. nih.gov Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of target genes, thereby upregulating the expression of genes involved in autophagy and lysosomal biogenesis. nih.govnih.gov This activation of the TFEB pathway is a key mechanism by which harmol enhances cellular clearance processes. nih.gov

Studies have demonstrated that harmol-induced TFEB activation is linked to the upstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov mTOR is a negative regulator of TFEB, and its inhibition by harmol facilitates TFEB's nuclear translocation and subsequent activity. nih.gov This was observed in HeLa cells stably expressing 3xFlag-TFEB, where harmol treatment led to the nuclear translocation of TFEB. nih.gov Furthermore, in a mouse model of Parkinson's disease, harmol administration increased the levels of TFEB in the substantia nigra. nih.gov

The activation of TFEB by harmol is a critical step in promoting the degradation of protein aggregates, such as α-synuclein, which are implicated in neurodegenerative diseases. nih.govnih.gov By enhancing the machinery of the autophagy-lysosome system through TFEB, harmol facilitates the clearance of these toxic protein accumulations. nih.gov

Interactions with Chaperone Proteins and Protein Aggregates (e.g., α-synuclein)

This compound has demonstrated significant effects on the degradation of protein aggregates, particularly α-synuclein, a key protein implicated in the pathology of Parkinson's disease. nih.govnih.gov The accumulation and aggregation of α-synuclein are hallmarks of the disease, and enhancing its clearance is a primary therapeutic strategy. nih.gov Harmol has been shown to reduce α-synuclein levels by promoting its degradation through the autophagy-lysosome pathway. nih.govnih.gov

The interaction between harmol and the clearance of α-synuclein is tightly linked to the activation of the autophagy-lysosome pathway. In cellular models overexpressing a mutant form of human α-synuclein (A53T), harmol treatment resulted in a dose- and time-dependent reduction of α-synuclein levels. nih.govnih.gov This effect was also observed in vivo in a transgenic mouse model of Parkinson's disease, where harmol administration led to decreased α-synuclein levels in the substantia nigra and prefrontal cortex. nih.gov

While direct binding studies of harmol to chaperone proteins are not extensively detailed in the provided results, the broader context of protein aggregate clearance involves the intricate interplay of chaperone proteins. Molecular chaperones, such as Hsp70 and Hsp90, play a crucial role in recognizing misfolded proteins like α-synuclein and targeting them for degradation. nih.govmdpi.com Chaperones can prevent the aggregation of α-synuclein and facilitate its clearance through pathways like chaperone-mediated autophagy or the ubiquitin-proteasome system. nih.govmdpi.com The ability of harmol to enhance the autophagy-lysosome pathway suggests an indirect interaction with this system, promoting the degradation of chaperone-bound or aggregated α-synuclein. nih.gov

Model SystemKey FindingsReference
Cell model overexpressing human A53T mutant α-synucleinHarmol reduces α-synuclein levels in a dose- and time-dependent manner via the autophagy-lysosome pathway. nih.govnih.gov
α-synuclein transgenic miceHarmol administration down-regulates α-synuclein levels in the substantia nigra and prefrontal cortex. nih.gov
HEK cellsHarmol hydrochloride dihydrate (HHD) treatment significantly decreased the protein expression level of α-Syn. nih.gov

Cellular Signaling Pathway Modulation

AMP-activated Protein Kinase (AMPK) Pathway Activation

This compound is a known activator of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.govpsychiatryinvestigation.org Harmol treatment leads to the increased phosphorylation of AMPK at its activating site, Threonine 172. nih.gov This activation of AMPK is a critical upstream event that initiates a cascade of downstream signaling, including the inhibition of mTOR and the activation of the autophagy-lysosome pathway. nih.gov

In both neuronal and non-neuronal cell cultures, harmol has been shown to activate the AMPK-mTOR-TFEB signaling axis. nih.gov The activation of AMPK by harmol is not only a key regulator of autophagy but also plays a role in the clearance of protein aggregates. nih.gov Studies have shown that the inhibition of AMPK can block the harmol-induced activation of autophagy and the subsequent clearance of α-synuclein, highlighting the central role of AMPK in the mechanism of action of harmol. nih.gov

Mammalian Target of Rapamycin (mTOR) Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. nih.gov this compound has been identified as an inhibitor of the mTOR signaling pathway. nih.gov This inhibition is a key component of its mechanism of action, particularly in the context of autophagy induction. nih.gov

The mTOR signaling complex, specifically mTORC1, is a negative regulator of autophagy. nih.gov By inhibiting mTOR, harmol effectively removes this brake on the autophagic process, leading to its activation. nih.gov In studies using a mouse model of Parkinson's disease, the administration of harmol resulted in a decrease in the phosphorylation of mTOR at Serine 2448 in the substantia nigra, indicative of its inhibition. nih.gov The inhibition of mTOR by harmol is closely linked to the activation of AMPK and the subsequent activation of TFEB, forming a signaling cascade that promotes autophagy and lysosomal biogenesis. nih.gov

Autophagy-Lysosome Pathway Regulation

This compound is a significant regulator of the autophagy-lysosome pathway (ALP), a fundamental cellular process for the degradation of damaged organelles and misfolded proteins. nih.govnih.gov Harmol enhances the autophagic flux, which is the entire process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.gov

The regulatory effect of harmol on the ALP is mediated through the activation of the AMPK-mTOR-TFEB signaling axis. nih.gov Activation of AMPK and inhibition of mTOR by harmol leads to the nuclear translocation of TFEB, which in turn upregulates the expression of autophagy and lysosomal genes. nih.gov This results in an increase in the formation of autophagosomes and enhanced lysosomal biogenesis. nih.gov

Evidence for harmol's role in regulating the ALP comes from studies showing an increase in the autophagy marker LC3B-II and a decrease in the autophagy substrate p62 in response to harmol treatment. nih.gov Furthermore, harmol has been shown to restore autophagic flux in cellular and animal models where it is impaired. nih.gov This enhancement of the ALP is the primary mechanism by which harmol promotes the clearance of pathogenic protein aggregates like α-synuclein. nih.govnih.gov

Pathway ComponentEffect of HarmolReference
AMPKActivation (increased phosphorylation at Thr172) nih.gov
mTORInhibition (decreased phosphorylation at Ser2448) nih.gov
TFEBActivation (nuclear translocation) nih.gov
Autophagic FluxEnhanced nih.gov
Lysosomal BiogenesisEnhanced nih.gov

Caspase Activation and Apoptotic Pathway Induction

In addition to its effects on autophagy, harmol has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. nih.govresearchgate.net This pro-apoptotic activity is mediated through the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov

In human lung carcinoma H596 cells, harmol treatment was found to induce the activity of caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net The activation of these caspases leads to the cleavage of downstream targets, such as poly-(ADP-ribose)-polymerase (PARP), and ultimately results in cell death. nih.gov

Interestingly, the apoptotic pathway induced by harmol in H596 cells appears to be dependent on caspase-8 but independent of the Fas/Fas ligand interaction, a common extrinsic pathway of apoptosis. nih.gov Harmol treatment also led to a decrease in the native Bid protein and the release of cytochrome c from the mitochondria, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov The induction of apoptosis by harmol was completely blocked by a caspase-8 inhibitor and partially inhibited by a caspase-9 inhibitor, confirming the critical role of these caspases in harmol-mediated apoptosis. nih.gov

Wnt Signaling Crosstalk

The Wnt signaling pathway is a crucial, evolutionarily conserved cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and migration. mdpi.comyoutube.com This pathway is activated when a Wnt ligand binds to a Frizzled receptor and its co-receptor, leading to the intracellular accumulation of β-catenin. youtube.comyoutube.com This stabilized β-catenin then translocates to the nucleus, where it associates with transcription factors to initiate the expression of target genes. youtube.com The Wnt pathway is known to have complex interactions with other major cellular signaling networks. mdpi.com

Currently, there is a lack of specific research data directly investigating the interaction and crosstalk between this compound and the Wnt signaling pathway. Further studies are required to elucidate any potential modulatory effects of this compound on the intricate network of Wnt-related cellular communication.

Mitochondrial Homeostasis and Bioenergetics Modulation

Mitochondria are central to cellular energy production, metabolism, and signaling. nih.gov The maintenance of a healthy mitochondrial population through processes like mitophagy and biogenesis is essential for cellular function and survival.

ATP Production and Mitochondrial Respiration Regulation

The primary role of mitochondria is the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation, a process that involves the mitochondrial respiratory chain. hydrogentechnologies.com.aunih.govyoutube.com This intricate process is tightly regulated to match the cell's energy demands. hydrogentechnologies.com.au

Detailed experimental data on the specific effects of this compound on the rate of ATP synthesis and the regulation of the mitochondrial respiratory chain complexes are not currently available in the scientific literature. Research is needed to determine how this compound may influence cellular energy production and the efficiency of the electron transport chain.

Mitochondrial Biogenesis Markers and Transcription Factor Expression

Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for cell growth, division, and adaptation to metabolic demands. mdpi.com This process is controlled by a network of transcription factors, with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) acting as a master regulator. mdpi.comnih.gov PGC-1α coordinates the expression of nuclear and mitochondrial genes required for mitochondrial replication and function, often through the activation of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM). mdpi.comnih.govnorthwestern.edu

There is currently a lack of studies specifically examining the impact of this compound on the expression of key mitochondrial biogenesis markers and their associated transcription factors. Investigations into the effect of this compound on the levels of PGC-1α, NRFs, and TFAM would be necessary to understand its potential role in regulating the generation of new mitochondria.

Preclinical in Vitro and in Vivo Non Human Biological System Investigations

Cellular Model Systems

Neuroblastoma Cell Lines and Primary Neuronal Cultures

Research has demonstrated that harmol (B1672944) hydrochloride dihydrate (HHD), a salt of harmol, can induce autophagy in neuro cells. nih.govnih.gov In a study utilizing GFP-LC3-expressing NRK cells, treatment with HHD led to a significant increase in the number of GFP-LC3 puncta, a key indicator of autophagosome formation. researchgate.net This effect was observed to be concentration-dependent, with 10 mg/L of HHD showing a more pronounced increase in GFP-LC3 puncta compared to lower concentrations. researchgate.net

Furthermore, investigations in HEK cells stably expressing α-synuclein (α-Syn), a protein implicated in neurodegenerative diseases, revealed that HHD treatment not only increased the levels of the autophagy marker LC3-II but also significantly decreased the levels of α-Syn protein. nih.govresearchgate.net This suggests that HHD may protect neuronal cells by promoting the degradation of α-Syn through the induction of autophagy. nih.govnih.gov The underlying mechanism is suggested to be dependent on the Atg5/Atg12 pathway. nih.gov

Cell Model Treatment Key Findings Reference
GFP-LC3-expressing NRK cellsHarmol hydrochloride dihydrate (10 mg/L)Significant increase in the number of GFP-LC3 puncta. researchgate.net
HEK cells expressing α-synucleinHarmol hydrochloride dihydrateIncreased LC3-II protein expression and significant decrease in α-Syn protein levels. nih.govresearchgate.net

Glioma Cell Lines and Anti-proliferative Mechanisms

Harmol has been shown to exhibit anti-proliferative effects in human glioma cell lines, specifically U251MG cells, through the induction of autophagy and subsequent apoptosis. nih.govspandidos-publications.comspandidos-publications.com Treatment of U251MG cells with harmol initiated autophagy within 12 hours, which was followed by the onset of apoptosis after 36 hours of treatment. nih.govspandidos-publications.com

A key mechanism identified in this process is the downregulation of survivin, an inhibitor of apoptosis protein. nih.govspandidos-publications.com Harmol treatment was found to reduce the expression of survivin protein. spandidos-publications.com The link between autophagy and apoptosis was further established by experiments where inhibition of early-stage autophagy (using 3-methyladenine) prevented the reduction in survivin and diminished harmol-induced cell death. nih.gov Conversely, blocking late-stage autophagy (using chloroquine) did not prevent the reduction in survivin and enhanced cell death. nih.gov

The induction of autophagy by harmol is mediated through the inhibition of the Akt/mTOR signaling pathway. nih.govspandidos-publications.com Harmol treatment reduced the phosphorylation of Akt, mTOR, and their downstream targets, p70-ribosomal protein S6 kinase and 4E-binding protein 1. nih.gov Activation of the Akt/mTOR pathway was shown to inhibit the autophagic and cell death effects induced by harmol. nih.gov

Cell Line Treatment Time Point Effect Reference
U251MGHarmol12 hoursInduction of autophagy. nih.govspandidos-publications.com
U251MGHarmol>36 hoursInduction of apoptotic cell death. nih.govspandidos-publications.com
U251MGHarmol36 and 48 hoursDetection of cleaved PARP (an apoptosis marker). spandidos-publications.com
U251MGHarmolNot specifiedReduction in survivin protein expression. nih.govspandidos-publications.com
U251MGHarmolNot specifiedReduced phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1. nih.govspandidos-publications.com

Myotube Cellular Models

In C2C12 myotubes, a cellular model for skeletal muscle, harmol has been observed to impact mitochondrial function. nih.govnih.gov Studies have shown that harmol induces a transient mitochondrial depolarization. nih.govnih.gov This event is associated with the induction of mitophagy, the selective degradation of mitochondria by autophagy. nih.govnih.gov

The mechanism of action in these cells involves the activation of the AMPK compensatory pathway. nih.govnih.gov The process of inducing a mild mitochondrial stress that leads to an adaptive improvement in mitochondrial function is known as mitohormesis.

Cell Model Treatment Observed Effect Associated Pathway Reference
C2C12 MyotubesHarmolTransient mitochondrial depolarization- nih.govnih.gov
C2C12 MyotubesHarmolInduction of mitophagyAMPK compensatory pathway nih.govnih.gov

Reporter Cell Models for Specific Pathway Analysis

Utilizing U2OS osteosarcoma cells stably transfected with the androgen receptor (AR) and a luciferase reporter, high-content screening identified harmol hydrochloride as a selective and competitive antagonist of the AR. mdpi.comnih.gov This finding was notable as previous reports had suggested it was a non-competitive inhibitor or a weak inhibitor of androgen signaling. mdpi.com

Harmol hydrochloride was shown to compete with the synthetic androgen R1881 for binding to the AR, with an IC50 of 540 nM. mdpi.com For comparison, the known AR antagonist enzalutamide (B1683756) had an IC50 of 150 nM in the same assay. mdpi.com Further experiments in PC3 cells confirmed the competitive nature of harmol's inhibition of AR transactivation. mdpi.com

Importantly, harmol hydrochloride demonstrated selectivity for the AR, as it did not significantly alter the activity of other nuclear receptors such as the glucocorticoid receptor (GR), the progesterone (B1679170) receptor (PR), or the mineralocorticoid receptor (MR). mdpi.com

Reporter Cell Model Target Activity IC50 Reference
U2OS-hAR-ARE-LucAndrogen Receptor (AR)Competitive Antagonist540 nM mdpi.com
PC3 hAR MMTV-lucAndrogen Receptor (AR)Competitive Inhibitor of Transactivation183 nM (with 0.1 nM R1881) mdpi.com

Non-Mammalian Organismal Models

Caenorhabditis elegans Lifespan and Metabolic Studies

Studies using the nematode Caenorhabditis elegans have shown that harmol can extend the lifespan of this organism. nih.govnih.govfrontiersin.org C. elegans is a widely used model in aging research due to its short lifespan and genetically tractable nature. nih.govnih.gov The lifespan-extending effects of various compounds, including harmol, have been documented in this model, suggesting a potential role in modulating aging processes. While the precise percentage of lifespan extension by harmol hydrochloride monohydrate is not detailed in the provided search results, the general finding of lifespan extension is consistently reported.

Organism Compound Observed Effect Reference
Caenorhabditis elegansHarmolLifespan extension nih.govnih.govfrontiersin.org

Drosophila melanogaster Aging and Neuromuscular Function Studies

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for studying the aging process due to its short lifespan and well-characterized genetics. Research has shown that supplementation with harmol can extend the lifespan of Drosophila melanogaster. nih.gov This effect is part of a broader pattern of healthspan improvement observed in invertebrate models. nih.gov While direct studies on harmol's effect on neuromuscular function in Drosophila are emerging, related research in aged mouse models has demonstrated a delay in neuromuscular degeneration with harmol treatment. nih.gov Furthermore, a derivative, harmol hydrochloride dihydrate (HHD), has been shown to significantly induce autophagy in the fat bodies of third-instar Drosophila larvae, a process critical for cellular maintenance and longevity. nih.gov

Table 1: Summary of Findings in Drosophila melanogaster

Area of Study Model Key Findings Citations
Lifespan Drosophila melanogaster (female) Harmol supplementation extended lifespan. nih.gov
Autophagy Drosophila melanogaster (L3 larvae fat bodies) Harmol hydrochloride dihydrate (HHD) induced a significant increase in autophagy. nih.gov

Insect Cell Lines (e.g., Sf9 cells) for Autophagy Studies

Insect cell lines, such as Sf9 cells derived from the pupal ovarian tissue of the fall armyworm (Spodoptera frugiperda), provide a controlled in vitro environment for mechanistic studies. Research utilizing these cells has indicated that harmol influences the expression of proteins and genes related to autophagy. nih.gov Specifically, the regulation of these autophagy-related molecules was observed to be dependent on the dosage of harmol applied to the Sf9 cells. nih.gov This suggests a direct cellular mechanism by which harmol can initiate this critical cellular recycling process.

Table 2: Findings in Insect Cell Line Autophagy Studies

Cell Line Process Studied Key Findings Citations

Mammalian Preclinical Animal Models (Non-Human)

Rodent Models of Metabolic Dysfunction and Insulin (B600854) Sensitivity

Studies using rodent models of metabolic disease have uncovered beneficial effects of harmol on metabolic health. In a mouse model of diet-induced obesity and diabetes, harmol supplementation was found to improve glucose homeostasis and insulin sensitivity. nih.gov These models are standard for investigating metabolic syndrome as they effectively mimic the diet-induced signs seen in humans, such as insulin resistance and obesity. nih.govnih.gov The improvements observed with harmol treatment are linked to a phenomenon known as mitohormesis, a compensatory response to mild mitochondrial stress that ultimately enhances mitochondrial function. nih.gov Harmol was shown to activate the AMPK pathway, a crucial regulator of cellular energy balance, in peripheral tissues. nih.gov

Table 3: Effects of Harmol in Rodent Models of Metabolic Dysfunction

Model Condition Key Outcomes Citations
Mice Diet-Induced Obesity and Diabetes Improved glucose homeostasis and insulin sensitivity. nih.gov
Mice General Induced mitohormesis in peripheral organs. nih.gov

Transgenic Rodent Models of Proteinopathies (e.g., α-Synucleinopathy)

The abnormal accumulation of the protein α-synuclein is a hallmark of neurodegenerative diseases like Parkinson's disease. nih.gov In transgenic mouse models engineered to overexpress human α-synuclein, harmol has demonstrated significant neuroprotective effects. nih.gov Treatment with harmol led to improved motor function and a reduction in α-synuclein levels in key brain regions, including the substantia nigra and prefrontal cortex. nih.gov

The primary mechanism for this effect is the enhancement of α-synuclein clearance via the autophagy-lysosome pathway (ALP). nih.gov Harmol was shown to promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.govnih.gov This activation of the AMPK-mTOR-TFEB signaling axis restores autophagic flux, leading to the effective degradation of pathological α-synuclein aggregates. nih.govnih.gov A derivative, harmol hydrochloride dihydrate (HHD), has also been shown to promote α-synuclein degradation by inducing autophagy in neuronal cell cultures. nih.gov

Table 4: Effects of Harmol in Transgenic Rodent Models of α-Synucleinopathy

Model Key Pathological Feature Harmol-Mediated Effects Mechanism of Action Citations
α-syn Transgenic Mice α-Synuclein Aggregation Improved motor impairment; Down-regulated α-synuclein levels in substantia nigra and prefrontal cortex. Promotes α-synuclein degradation via the autophagy-lysosome pathway (ALP). nih.gov

Assessment of Peripheral vs. Central Nervous System Effects via Biodistribution in Animal Tissues

Biodistribution studies in mice have been crucial in differentiating the effects of harmol on the peripheral versus the central nervous system (CNS). These investigations revealed that harmol has a poor capacity to cross the blood-brain barrier. nih.gov Consequently, its direct effects on the central nervous system are considered subtle. nih.gov

In contrast, harmol exerts marked effects on peripheral tissues. Following administration, harmol was found to activate mitophagy and the AMPK pathway in the liver, skeletal muscle, and brown adipose tissue to a much greater extent than in the brain. nih.gov This peripheral targeting is significant because it suggests that harmol's benefits, such as improved metabolism and delayed aging phenotypes, are primarily achieved through actions outside the CNS. nih.gov This peripheral modulation of pathways also targeted by antidepressants, such as monoamine oxidase B (MAO-B), induces a beneficial mitohormetic response throughout the body. nih.gov

Table 5: Biodistribution and Systemic Effects of Harmol in Mice

System Blood-Brain Barrier Penetration Key Effects Citations
Central Nervous System (CNS) Poor Subtle effects; less marked activation of mitophagy and AMPK pathway compared to periphery. nih.gov

Advanced Analytical Techniques for Harmol Hydrochloride Monohydrate Characterization in Research Settings

High-Resolution Mass Spectrometry Applications (e.g., LC-ESI-MS/MS)

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has become a cornerstone for the analysis of complex biological samples. nih.gov This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying harmol (B1672944) and its related compounds. nih.gov The soft ionization approach of ESI is particularly effective for profiling metabolites as it typically forms intact molecular ions, which aids in their initial identification. nih.gov

LC-ESI-MS is a powerful method for separating and identifying harmol and its structurally related alkaloids in complex mixtures, such as plant extracts. researchgate.net In research settings, this technique is used to profile the metabolic fate of parent compounds. For instance, harmol itself is a metabolite of other harmala alkaloids like harmine (B1663883) and harmaline (B1672942). researchgate.net

A typical analytical approach involves using a reversed-phase C18 column to separate the compounds based on polarity, followed by detection with a mass spectrometer. nih.govresearchgate.net The mass spectrometer identifies compounds by their mass-to-charge ratio (m/z). By operating in full-scan mode, researchers can detect a wide range of potential metabolites. Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to produce a characteristic pattern that serves as a structural fingerprint. nih.gov

In studies of Peganum harmala seed extracts, LC-ESI-MS has been successfully used to identify a suite of related alkaloids, including harmol, harmalol (B191368), harmine, harmaline, and vasicine, based on their retention times and characteristic mass spectra. researchgate.net

The quantitative analysis of harmol and its derivatives in non-human biological matrices, such as the plasma of research animals, is critical for pharmacokinetic studies. researchgate.net UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography tandem Mass Spectrometry) is a highly sensitive and specific method developed for this purpose. researchgate.net This technique allows for the simultaneous measurement of multiple analytes in a single analytical run. researchgate.net

The method typically involves a simple protein precipitation step to extract the analytes from the plasma, followed by rapid chromatographic separation. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM), where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions for each analyte and an internal standard. This approach provides excellent selectivity and allows for accurate quantification even at very low concentrations. nih.gov

Research has demonstrated the use of UPLC-ESI-MS/MS for the simultaneous quantification of harmol, harmalol, harmine, and harmaline in beagle dog plasma, showcasing the method's applicability in preclinical research. researchgate.net Similarly, HPLC methods coupled with mass spectrometry have been used to determine the concentration of harmol in plant extracts. researchgate.net

Table 1: Quantitative Analysis of Harmol and Related Alkaloids in Different Matrices

AnalyteMatrixMethodAverage ConcentrationReference
HarmolPeganum harmala Seed ExtractHPLC0.077 ± 0.03% researchgate.net
HarmalolPeganum harmala Seed ExtractHPLC0.54 ± 0.19% researchgate.net
VasicinePeganum harmala Seed ExtractHPLC2.53 ± 0.73% researchgate.net
HarmolBeagle Dog PlasmaUPLC-ESI-MS/MSPharmacokinetic Dependent researchgate.net
HarmalolBeagle Dog PlasmaUPLC-ESI-MS/MSPharmacokinetic Dependent researchgate.net

This table is interactive. Sort columns by clicking on the headers.

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like harmol. slideshare.netresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For harmol hydrochloride monohydrate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural confirmation.

¹H NMR: This experiment identifies the number and type of protons in the molecule. The spectrum of harmol would show distinct signals for the aromatic protons on the β-carboline ring, the methyl group protons, and the exchangeable protons from the hydroxyl (-OH) and amine (-NH) groups. The chemical shifts (δ) of these protons provide clues about their electronic environment.

¹³C NMR: This technique detects the carbon atoms in the molecule, providing a fingerprint of the carbon skeleton.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to piece together adjacent proton networks. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to study the spatial proximity of atoms, providing insights into the three-dimensional structure and dynamics of the molecule in solution.

Through this comprehensive NMR analysis, every proton and carbon atom in the harmol structure can be unequivocally assigned, confirming the identity and purity of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. slideshare.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. mdpi.com The resulting spectrum is a unique fingerprint of the molecule. mdpi.com

For this compound, the FTIR spectrum would provide clear evidence for its key structural features. The presence of the hydrochloride salt and the water of hydration would lead to specific vibrational bands, particularly those involving hydrogen bonding.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol & Water)Stretch3500 - 3200Strong, Broad
N-H (Protonated Amine)Stretch3300 - 3000Medium, Broad
Aromatic C-HStretch3100 - 3000Medium
C-H (Methyl)Stretch2960 - 2850Medium
C=C (Aromatic)Stretch1625 - 1475Medium to Weak
C-O (Phenolic)Stretch1260 - 1180Strong
Aromatic C-HBend (Out-of-plane)900 - 675Strong

This table is interactive. Sort columns by clicking on the headers.

By analyzing shifts in these characteristic frequencies, researchers can study intermolecular interactions, such as the hydrogen bonding network involving the phenolic hydroxyl group, the protonated nitrogen, the chloride ion, and the water molecule. mdpi.com This makes FTIR a valuable tool for studying the solid-state characteristics of harmol salts and complexes.

The process involves irradiating a single crystal with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, crystallographers can construct a three-dimensional electron density map of the molecule and solve the crystal structure.

An XRD analysis of this compound would reveal:

The exact geometry and conformation of the harmol cation.

The precise location of the chloride anion and the water molecule.

The intricate network of intermolecular interactions, including hydrogen bonds and π–π stacking interactions, that hold the crystal lattice together. nih.gov

This detailed structural information is invaluable for understanding the physicochemical properties of the solid form and is often a prerequisite for computational modeling and further solid-state characterization.

Fluorescence Spectroscopy in Biochemical Assays (e.g., Enzyme Kinetics)

Harmol, a beta-carboline alkaloid, is known to exhibit strong fluorescence, a property that can be harnessed in biochemical assays. The fluorescence of beta-carbolines like harmol is sensitive to the molecular environment, including solvent polarity and pH. While the intrinsic fluorescence of enzymes is sometimes used to study ligand binding, the fluorescence of a small molecule inhibitor like harmol could potentially be used to monitor its binding to a target enzyme, such as monoamine oxidase A (MAO-A), which harmol is known to inhibit.

In a hypothetical enzyme kinetic assay, the binding of this compound to an enzyme could lead to changes in its fluorescence properties, such as a shift in the emission maximum or a change in fluorescence intensity. These changes could be monitored over time to determine kinetic parameters. For instance, if the fluorescence of harmol is quenched upon binding to the enzyme, a decrease in fluorescence intensity would be observed as the binding reaction proceeds. Conversely, if binding enhances its fluorescence, an increase would be detected.

The feasibility of such an assay would depend on the specific fluorescence characteristics of harmol in the assay buffer and the magnitude of the change upon binding to the enzyme. While fluorescence-based assays are common for screening MAO inhibitors, these often employ a fluorescent probe that is a substrate for the enzyme, rather than relying on the intrinsic fluorescence of the inhibitor itself. However, the inherent fluorescence of harmol presents a potential avenue for direct binding studies.

Table 1: Hypothetical Data for Fluorescence-Based Enzyme Binding Assay

Time (s)Fluorescence Intensity (a.u.)
0100
3085
6072
9061
12052
15045
18040

This table represents a hypothetical scenario where the fluorescence of this compound is quenched upon binding to a target enzyme.

Chromatographic Method Development and Validation for Research Purposes

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in research settings. Method development and validation ensure the reliability and accuracy of the obtained results.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for its quantitative analysis in various samples. A validated HPLC method can provide high resolution and sensitivity.

A reported HPLC method for the separation and determination of harmol and related alkaloids utilizes a Metasil ODS (C18) column with isocratic elution. nih.gov The mobile phase consists of a mixture of isopropyl alcohol, acetonitrile, water, and formic acid, with the pH adjusted to 8.6 with triethylamine. nih.gov Detection is typically carried out using a UV spectrophotometer at 330 nm. nih.gov

Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, the linear range of detection for harmol has been reported to be between 9.375 and 250 µg/mL. nih.gov

Table 2: HPLC Method Parameters for Harmol Analysis

ParameterValueReference
Column Metasil ODS nih.gov
Mobile Phase Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), pH 8.6 with triethylamine nih.gov
Flow Rate 1.5 mL/min nih.gov
Detection UV at 330 nm nih.gov
Linear Range 9.375 - 250 µg/mL nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for screening samples for the presence of harmol. It allows for the qualitative assessment of the presence of reactants, products, and byproducts.

For the analysis of beta-carboline alkaloids, a common stationary phase is silica gel 60 F254 pre-coated on aluminum plates. A suitable mobile phase for the separation of these alkaloids is a mixture of chloroform, methanol, and glacial acetic acid. Visualization of the separated spots can be achieved under UV light, as harmol is fluorescent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system.

Table 3: TLC System for the Separation of Beta-Carboline Alkaloids

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform:Methanol:Glacial Acetic Acid (e.g., 7.8:2.2:0.2 v/v/v)
Visualization UV light (due to fluorescence)

By spotting the reaction mixture alongside the starting material and the expected product on a TLC plate, the progress of a reaction can be easily monitored. The disappearance of the starting material spot and the appearance of the product spot indicate the conversion.

Structure Activity Relationship Sar and Structural Biology of Harmol and Its Analogues

Systematic Exploration of Harmol (B1672944) Derivatives for Biological Activities

The therapeutic potential of harmol has been significantly expanded through the systematic synthesis and evaluation of its derivatives. By modifying its core structure, scientists have been able to modulate its biological effects, targeting a range of conditions from parasitic infections to cancer.

Impact of Substituent Modifications on Target Binding

The biological activity of harmol derivatives is intricately linked to the nature and position of various substituents on the β-carboline nucleus. Research has shown that modifications at the 7-position and the N-9 position are particularly influential in determining the pharmacological profile of these compounds.

Alkylation of the hydroxyl group at the 7-position of harmol has yielded derivatives with significant nematicidal activity. For instance, the introduction of a 4-nitrobenzyl group resulted in a compound with 100% mortality against the dagger nematode Xiphinema index at concentrations of 1% and 0.1% after 24 hours. rcsb.org In contrast, bromo derivatives of harmol were found to be inactive, highlighting the importance of the substituent's electronic and steric properties. rcsb.org

Furthermore, modifications at the 7-position have been explored to enhance the anti-proliferative activity of harmine (B1663883) analogs, for which harmol is a key precursor. acs.orgnih.gov The synthesis of 7-ether harmine analogs with terminal functional groups like methyl esters, carboxylic acids, and amines has been instrumental in studying their inhibitory effects on Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a target implicated in both cancer and diabetes. acs.orgnih.gov For example, one DYRK1A inhibitor derived from harmol induced β-cell proliferation at a level half that of harmine, albeit at a higher concentration. nih.gov

The N-9 position of the β-carboline ring has also been a focal point for modification. A series of novel harmaline-based derivatives, which share a similar core structure with harmol, were synthesized with various substituents at the N-9 position. These modifications led to compounds with significant in vitro anti-proliferation activity against cancer cell lines such as HCT116, MCF7, and MGC803. nih.gov

The fungicidal properties of harmol and its derivatives have also been investigated. A series of β-carboline derivatives were synthesized and evaluated for their activity against various plant pathogenic fungi. nii.ac.jp One derivative, in particular, exhibited excellent broad-spectrum fungicidal activity in vitro and demonstrated significant curative and protective activities against Peronophythora litchii in vivo. nii.ac.jp

Biological Activities of Harmol Derivatives
DerivativeModificationBiological ActivityKey FindingsReference
4-Nitrobenzyl harmolO-alkylation at C7Nematicidal100% mortality against Xiphinema index at 0.1% after 24h. rcsb.org
Bromo harmol derivativesBrominationNematicidalInactive against Xiphinema index. rcsb.org
7-Ether harmine analogsAlkylation at C7 with various functional groupsDYRK1A inhibition, β-cell proliferationModulation of activity based on the nature of the substituent. acs.orgnih.gov
N-9 substituted harmaline (B1672942) derivativesSubstitution at N9AnticancerSignificant anti-proliferative activity against various cancer cell lines. nih.gov
β-Carboline derivative F4Undisclosed modificationFungicidalBroad-spectrum activity in vitro and significant protection against Peronophythora litchii in vivo. nii.ac.jp

Stereochemical Influence on Potency and Selectivity

While much of the research on harmol derivatives has focused on achiral modifications, the principles of stereochemistry are crucial in drug design and can significantly impact biological activity. Although direct studies on the stereoisomers of harmol derivatives are not extensively reported, insights can be drawn from related chiral natural products. The stereochemistry of a molecule can affect its binding to a target protein, its metabolic pathway, and its distribution within the body. mdpi.com For many classes of compounds, stereochemistry is a key determinant of both potency and pharmacokinetic properties. mdpi.com It has been demonstrated that stereochemistry can influence the uptake of drugs by protein transport systems, leading to stereospecific absorption. mdpi.com Therefore, it is highly probable that the introduction of chiral centers into the harmol scaffold would lead to derivatives with distinct potencies and selectivities, a promising avenue for future research.

Comparative Studies with Related β-Carboline Alkaloids (Harmine, Harmaline, Harmalol)

Understanding the subtle structural differences between harmol and its close relatives—harmine, harmaline, and harmalol (B191368)—is key to deciphering the nuances of their biological activities.

Structural Basis for Differential Enzyme Inhibition

The β-carboline alkaloids exhibit varied inhibitory effects on different enzymes, and these differences can be attributed to their distinct structural features. A comparative study on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammation, revealed significant differences in the potencies of harmine, harmaline, harmane, harmalol, and harmol. nih.gov Harmine, harmaline, and harmane were potent inhibitors of MPO, with IC50 values of 0.26, 0.08, and 0.72 µM, respectively. nih.gov In contrast, harmalol and harmol showed very weak inhibitory activity. nih.gov Molecular docking studies suggested that the active alkaloids have a high affinity for the active site of MPO. nih.gov The difference in activity is linked to their redox potentials, with the more potent inhibitors having higher redox potentials. nih.gov

Similarly, the inhibitory effects of harmaline and harmalol on the carcinogen-activating enzyme CYP1A1 have been investigated. Both compounds were found to inhibit the dioxin-induced expression of CYP1A1 at the mRNA, protein, and activity levels in a concentration-dependent manner. researchgate.net They exert their effects through both transcriptional and post-translational mechanisms, including the inhibition of the aryl hydrocarbon receptor (AhR) signaling pathway and direct inhibition of the CYP1A1 enzyme. researchgate.net

Comparative Enzyme Inhibition by β-Carboline Alkaloids
AlkaloidEnzymeInhibitory ActivityMechanismReference
HarmineMyeloperoxidase (MPO)Potent (IC50 = 0.26 µM)High affinity for active site, high redox potential. nih.gov
HarmalineMyeloperoxidase (MPO)Potent (IC50 = 0.08 µM)High affinity for active site, high redox potential. nih.gov
HarmalolMyeloperoxidase (MPO)WeakLow redox potential. nih.gov
HarmolMyeloperoxidase (MPO)WeakLow redox potential. nih.gov
HarmalineCYP1A1InhibitoryTranscriptional and post-translational inhibition. researchgate.net
HarmalolCYP1A1InhibitoryTranscriptional and post-translational inhibition. researchgate.net

Structure-Mechanism Relationships in Cellular Processes

Harmol and its derivatives have been shown to influence fundamental cellular processes, most notably autophagy. Harmol hydrochloride dihydrate (HHD) has been found to induce autophagy in neuronal cells and promote the degradation of α-synuclein, a protein implicated in Parkinson's disease, through an Atg5/Atg12-dependent pathway. researchgate.net HHD, a more soluble derivative of harmol, significantly increases the levels of LC3-II, a key marker of autophagy. researchgate.net Further studies have elucidated that harmol promotes the degradation of α-synuclein by activating the autophagy-lysosome pathway. acs.org It achieves this by activating the AMPK-mTOR-TFEB signaling pathway, leading to enhanced autophagy and lysosome biogenesis. acs.org These findings highlight the potential of harmol and its derivatives as therapeutic agents for neurodegenerative diseases by modulating cellular protein degradation pathways.

Crystallographic Analysis of Harmol-Biomolecule Complexes

The precise interaction of a drug molecule with its biological target can be visualized at an atomic level through X-ray crystallography. Such studies provide invaluable information for structure-based drug design. A significant breakthrough in understanding the molecular interactions of harmol was the determination of the crystal structure of harmol in complex with the fungal indole (B1671886) prenyltransferase CdpNPT from Aspergillus fumigatus (PDB ID: 7XVJ). rcsb.org

This crystallographic analysis, performed at a resolution of 2.40 Å, revealed that CdpNPT can accept harmol as a substrate for prenylation. rcsb.org The enzyme selectively adds a dimethylallyl group to the C-6 position of the harmol molecule. rcsb.org The crystal structure provides a detailed view of how harmol binds within the active site of the enzyme, elucidating the specific amino acid residues involved in substrate recognition and catalysis. This structural information is instrumental for the rational design of novel harmol derivatives with enhanced or modified activities, and for engineering the enzyme to produce a wider variety of prenylated alkaloids. nii.ac.jp

Crystallographic Data for Harmol-Biomolecule Complex
PDB IDBiomoleculeLigandResolution (Å)Key FindingsReference
7XVJIndole prenyltransferase (CdpNPT) from Aspergillus fumigatusHarmol2.40Reveals the binding mode of harmol in the active site and the structural basis for its selective prenylation at the C-6 position. rcsb.org

Metabolic Investigations of Harmol Hydrochloride Monohydrate Non Human and in Vitro

Pathways of Biotransformation

The metabolism of harmol (B1672944) and its parent compounds involves several key biochemical reactions that modify its structure, facilitating its eventual excretion. These pathways primarily include Phase I reactions like oxidation and demethylation, followed by Phase II conjugation reactions.

Oxidative dehydrogenation is a critical metabolic pathway for dihydro-β-carbolines. For instance, harmaline (B1672942), a partially hydrogenated β-carboline, is converted to the fully aromatic β-carboline harmine (B1663883) through this mechanism. cjnmcpu.comnih.gov This transformation has been observed in vivo in rats and in vitro when harmaline is incubated with liver microsomes from various mammalian species, including rats, mice, pigs, rabbits, and others. cjnmcpu.comnih.gov This reaction is significant as harmine is the direct precursor to harmol via O-demethylation. The process involves the enzymatic removal of hydrogen atoms, leading to the formation of a new double bond and the aromatization of the heterocyclic ring system. cjnmcpu.comresearchgate.net While this reaction does not directly involve harmol as a substrate, it is a key initial step in the metabolic cascade that ultimately produces harmol from related dihydro-β-carboline alkaloids. cjnmcpu.com

O-demethylation is the primary pathway for the formation of harmol. cjnmcpu.com Harmol is the O-demethylated metabolite of harmine. cjnmcpu.com This reaction is catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily, which remove the methyl group from the 7-methoxy position of harmine. nih.gov

Hydroxylation is another important Phase I metabolic pathway for β-carboline alkaloids. In studies using mouse liver microsomes, harmine was metabolized to hydroxylated derivatives such as 6-hydroxy-7-methoxyharman and 3- or 4-hydroxy-7-methoxyharman. nih.gov These hydroxylated metabolites, along with harmol, can be further metabolized into other unidentified compounds. nih.gov

Following Phase I reactions, harmol undergoes extensive Phase II conjugation. In studies using isolated rat intestinal loop preparations, harmol was readily conjugated to form harmol-glucuronide and harmol-sulfate. cjnmcpu.com At lower concentrations of harmol, the glucuronic acid conjugate was the predominant metabolite formed. cjnmcpu.com However, as the dose increased, the extent of sulfoconjugation also increased, becoming as significant as glucuronidation at the highest doses tested. cjnmcpu.com This demonstrates a dose-dependent relationship in the intestinal biotransformation of harmol. cjnmcpu.com

Table 1: Key Metabolic Pathways for Harmol and Related β-Carbolines

Pathway Precursor/Substrate Product(s) Key Findings Citations
Oxidative Dehydrogenation Harmaline Harmine Catalyzed by heme peroxidases; occurs in blood and various species' liver microsomes. cjnmcpu.comnih.govnih.gov
O-Demethylation Harmine Harmol A primary route of harmine metabolism; catalyzed mainly by CYP isozymes. cjnmcpu.comnih.gov
Hydroxylation Harmine 6-hydroxy-7-methoxyharman, 3- or 4-hydroxy-7-methoxyharman Observed in mouse liver microsomes; inducible by 3-methylcholanthrene (B14862). nih.gov
Glucuronidation (Conjugation) Harmol Harmol-glucuronide Major metabolite at low doses in rat intestine; rapid formation. cjnmcpu.com
Sulfation (Conjugation) Harmol Harmol-sulfate Formation increases with dose in rat intestine; becomes significant at higher doses. cjnmcpu.comnih.gov

Enzyme Systems Involved in Metabolism

The biotransformation of harmol and its parent alkaloids is mediated by a specific set of enzyme systems, primarily the Cytochrome P450 monooxygenases and heme peroxidases.

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of β-carboline alkaloids. The O-demethylation of harmine to harmol and harmaline to harmalol (B191368) is mainly catalyzed by the isozymes CYP2D6, CYP1A1, and CYP1A2. cjnmcpu.com Among these, CYP2D6 appears to have the most significant contribution. cjnmcpu.com In vitro studies using human hepatocytes demonstrated that the O-demethylation of harmaline was approximately 9-fold lower in CYP2D6 poor metabolizer (PM) hepatocytes compared to extensive metabolizer (EM) hepatocytes, highlighting the critical role of this enzyme. nih.gov

Harmol itself also interacts with these enzymes, acting as an inhibitor. It has been shown to exhibit competitive inhibition on the activity of CYP2D6. nih.gov Furthermore, it displays noncompetitive inhibition on the activity of CYP3A4. nih.gov The induction of certain CYP enzymes can also alter the metabolic profile. For example, treatment of mice with 3-methylcholanthrene, an inducer of CYP1A enzymes, resulted in a significant increase in the rate of harmine metabolism to hydroxylated metabolites and harmol. nih.gov

Table 2: Cytochrome P450 Isozyme Involvement in Harmol and Precursor Metabolism

Enzyme Role in Metabolism Substrate(s) Inhibitory Action of Harmol Citations
CYP2D6 Major catalyst for O-demethylation. Harmine, Harmaline Competitive inhibition. cjnmcpu.comnih.govnih.gov
CYP1A2 Contributes to O-demethylation. Harmine, Harmaline - cjnmcpu.comnih.gov
CYP1A1 Contributes to O-demethylation. Harmine, Harmaline - cjnmcpu.com
CYP3A4 Metabolizes harmine and harmaline. Harmine, Harmaline Noncompetitive inhibition. nih.gov

Recent studies have identified heme peroxidases as the key enzymes responsible for the oxidative dehydrogenation of harmaline to harmine. cjnmcpu.comnih.gov This reaction was catalyzed in vitro by enzymes such as horseradish peroxidase (HRP), lactoperoxidase (LPO), and myeloperoxidase (MPO). nih.gov The catalytic cycle of heme peroxidases involves the reaction of the enzyme with hydrogen peroxide (H₂O₂) to form highly reactive intermediates that can then oxidize a substrate. researchgate.netwikipedia.org In the case of harmaline, these enzymes facilitate its dehydrogenation and oxidation. cjnmcpu.comresearchgate.net

Interestingly, the transformation of harmaline to harmine was observed upon incubation with blood, plasma, and broken blood cells, but not with rat liver or brain microsomes, suggesting that this specific metabolic step occurs predominantly in the blood catalyzed by peroxidases. nih.gov This finding highlights an important metabolic pathway for β-carbolines that is distinct from the well-known CYP-mediated reactions in the liver. nih.gov

Species-Specific Metabolic Profiles in Preclinical Models

Significant interspecies differences have been observed in the metabolism of harmol precursors, which consequently affects the formation and clearance of harmol itself. A comprehensive study comparing the metabolism of harmaline and harmine in liver microsomes from 11 different mammalian species revealed substantial variability. nih.gov

The intrinsic clearance (CLint, LM) values for the formation of harmol from harmine showed marked differences across species. nih.gov Rabbits exhibited the highest metabolic rate, while sheep showed the weakest. nih.gov Notably, the in vitro metabolic clearance in dogs and humans was found to be quite similar. nih.gov The study also identified differences in the types and quantities of metabolites produced. For example, O-sulfate conjugation was detected in all species studied except for sheep. nih.gov

In mouse liver microsomes, studies have focused on the induction of metabolism. Pre-treatment with phenobarbitone or 3-methylcholanthrene significantly induced the metabolism of harmine, increasing the formation of harmol and other hydroxylated metabolites. nih.gov In rats, the intestine plays a major role in the Phase II conjugation of harmol, with dose-dependent shifts between glucuronidation and sulfation. cjnmcpu.com

These species-specific differences are critical for the selection of appropriate animal models in pharmacological and toxicological studies, with findings suggesting that dogs may show considerable similarity to humans in the metabolic elimination of these compounds. nih.gov

Table 3: In Vitro Intrinsic Clearance (CLint, LM) for Harmol Formation from Harmine in Liver Microsomes of Various Species

Species Intrinsic Clearance (CLint, LM) (μL/min/mg) Metabolic Rate Category Citations
Rabbit 42.4 Rapid nih.gov
Rat Not explicitly quantified but noted as rapid Rapid nih.gov
Mouse Not explicitly quantified but noted as rapid Rapid nih.gov
Dog 16.7 Moderate nih.gov
Human 16.3 Moderate nih.gov
Sheep Not explicitly quantified but noted as weak Weak nih.gov

Liver Microsomal Studies Across Mammalian Species

The liver is a primary site for the metabolism of xenobiotics, and studies using liver microsomes are essential for evaluating a compound's metabolic stability and pathway. In the case of harmol, which is formed from the O-demethylation of harmine, its subsequent metabolism shows considerable variability across different mammalian species. nih.gov

General principles of drug metabolism highlight that species differences can arise from variations in the levels of specific cytochrome P450 (CYP450) isoforms or differences in the catalytic functions of these enzymes. mdpi.comnih.gov Such variations can lead to fundamental differences in metabolic pathways, making the selection of appropriate animal models for predicting human metabolism a critical step in preclinical research. mdpi.com

A comparative study on the metabolism of harmine and its metabolite harmol in liver microsomes from 11 different mammalian species identified significant quantitative and qualitative discrepancies. The intrinsic clearance (CLint) values, which represent the metabolic capacity of the liver microsomes, varied substantially among the species tested. Notably, rabbits showed the highest metabolic clearance for harmol, while the clearance rates in dogs and humans were found to be similar. nih.gov The metabolism of harmaline and harmine in these microsomes was rapid in species like rats, mice, and rabbits. nih.gov

Table 1: In Vitro Metabolic Clearance of Harmol in Liver Microsomes of Various Mammalian Species

SpeciesIntrinsic Clearance (CLint, LM) of Harmol (μL/min/mg)
Rabbit42.4
Dog16.7
Human16.3

Data sourced from a study on the interspecies metabolic diversity of harmaline and harmine. nih.gov

These findings underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic behavior of harmol in humans. The similarity between dog and human liver microsomal clearance suggests that the dog may be a more suitable model for studying harmol's hepatic metabolism compared to rabbits or rodents. nih.gov

Non-Hepatic Metabolic Pathways (e.g., Brain Microsomes)

Research has shown that the extrahepatic clearance of harmol in rats accounts for a major portion of its total body clearance, with sulfation being a key metabolic pathway. nih.gov This suggests that organs other than the liver are equipped with the necessary enzymes to metabolize harmol.

Although direct studies on harmol metabolism in brain microsomes are not extensively documented, the brain is known to possess metabolic capabilities. Research has confirmed that brain microsomes contain cytochrome P450 enzymes that can metabolize various xenobiotics, including drugs that act on the central nervous system. researchgate.net The local metabolism of drugs within the brain can have significant implications for their pharmacological activity and potential neurotoxicity. researchgate.net Given the evidence of significant extrahepatic metabolism of harmol, it is plausible that the brain could be one of the sites for its biotransformation, although further specific research is required to confirm the extent and nature of this process.

Metabolic Interplay with Other Compounds (e.g., DMT, Harmine)

The metabolic profile of harmol is particularly relevant in the context of its co-occurrence with other psychoactive compounds, such as in the traditional Amazonian brew, ayahuasca. This beverage typically contains N,N-dimethyltryptamine (DMT) alongside β-carboline alkaloids like harmine, harmaline, and tetrahydroharmine. oup.comnih.gov

The primary interaction mechanism involves the inhibition of monoamine oxidase A (MAO-A) by β-carbolines. nih.gov Harmine is a potent and reversible inhibitor of MAO-A, the enzyme responsible for the rapid first-pass metabolism of DMT in the gut and liver. oup.com By inhibiting MAO-A, harmine increases the oral bioavailability and prolongs the psychoactive effects of DMT. oup.comosf.io

Furthermore, harmol, along with harmine and harmaline, has been shown to be a competitive inhibitor of certain cytochrome P450 enzymes. Specifically, these β-carbolines inhibit the activity of CYP2D6. researchgate.net This inhibition means that harmol can affect the metabolic clearance of other drugs that are substrates of this enzyme, creating a potential for drug-drug interactions beyond the well-known MAO-A inhibition. researchgate.net The co-administration of harmine and DMT has been confirmed to inhibit the formation of the primary DMT metabolite, indole-3-acetic acid (3-IAA), thereby increasing the concentration of DMT in the brain. osf.io

Advanced Research Applications and Methodological Developments

Development of Novel Assays for Mechanistic Interrogation

To precisely understand how harmol (B1672944) functions at a molecular level, researchers have utilized a range of sophisticated assays. While the development of assays created de novo specifically for harmol is not widely documented, the application of existing advanced assay platforms has been pivotal. These methods allow for detailed mechanistic interrogation beyond simple efficacy tests.

For example, to investigate harmol's role in neuroprotection, particularly its effect on the autophagy-lysosome pathway (ALP), quantitative Western blot analyses have been employed. These assays measure the dose- and time-dependent expression of key proteins such as phosphorylated and total α-synuclein, AMPK, and mTOR in specialized cell lines. nih.gov This provides direct evidence of harmol's ability to modulate specific cellular signaling pathways. nih.gov

Furthermore, harmol has been subjected to quantitative high-throughput screening (qHTS) to identify its potential as a therapeutic agent. One such assay screened for inhibitors and activators of N370S glucocerebrosidase, an enzyme linked to Gaucher disease, demonstrating the compound's utility in broader drug discovery campaigns. probes-drugs.org The use of high-throughput mass spectrometry (HTMS) platforms, which offer rapid and direct measurement of substrate-to-product conversion, represents another powerful tool for screening harmol and its analogues against various enzymatic targets, providing significant advantages in speed, sensitivity, and cost over traditional fluorescence-based assays. nih.gov

Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate Biological Responses

Omics technologies, which involve the large-scale study of biological molecules, offer a holistic view of cellular responses to chemical compounds like harmol. youtube.comyoutube.com Proteomics (the study of proteins) and metabolomics (the study of metabolites) are particularly powerful for mapping the complex biological networks affected by harmol. nih.govnih.govmdpi.com

While comprehensive proteomic or metabolomic studies focused solely on harmol are still emerging, the groundwork has been laid by targeted protein analyses. Research into harmol's effect on Parkinson's disease models, for instance, has quantified changes in the levels of specific proteins like TFEB and those in the AMPK-mTOR pathway, demonstrating a clear impact on cellular protein expression. nih.gov Such findings highlight the potential of a broader, untargeted proteomics approach to identify the full spectrum of proteins and pathways modulated by harmol. nih.govnih.gov

Integrating proteomics with metabolomics could provide a multi-layered understanding of harmol's effects. mdpi.com For example, a proteomic analysis might reveal harmol's impact on metabolic enzymes, while a parallel metabolomic study could measure the resulting changes in metabolite concentrations. nih.gov This dual approach can uncover novel mechanisms and biomarkers, as seen in studies of other bioactive compounds, and holds immense promise for fully characterizing the biological responses to harmol. nih.govmdpi.com

Microfluidic and High-Throughput Screening Platform Development for Harmol Analogues

The discovery of harmol's diverse activities necessitates the screening of its chemical analogues to identify derivatives with improved potency or novel functions. Modern screening platforms, particularly those based on microfluidics and high-throughput technologies, are essential for this endeavor. nih.govresearchgate.net

Microfluidic "lab-on-a-chip" systems offer significant advantages for screening, including drastic reductions in the required volume of reagents and samples, increased speed, and the ability to create more physiologically relevant 3D cell culture environments. nih.govmdpi.com Such platforms could be used to rapidly test a library of harmol analogues for various activities, such as anticancer effects or neuroprotective properties, by monitoring cellular responses in thousands of parallel experiments. researchgate.net The development of array-based microfluidic chips allows for the simultaneous investigation of multiple compounds and concentrations, making them ideal for the systematic screening of harmol derivatives. researchgate.netrsc.org

High-throughput screening (HTS) has already been applied to harmol itself, as seen in the qHTS assay for Gaucher disease targets. probes-drugs.orgnih.gov Expanding this approach, dedicated HTS platforms can be developed to screen harmol analogues against a wide array of targets, from enzymes to cellular pathways. nih.gov These platforms integrate automated liquid handling, advanced detectors, and sophisticated data analysis to efficiently identify lead compounds from large chemical libraries, accelerating the drug discovery process for this class of molecules. researchgate.net

Applications in Corrosion Inhibition Research (Focus on Adsorption Mechanisms)

Harmol and related compounds found in harmal extracts have demonstrated significant potential as corrosion inhibitors for metals like carbon steel, particularly in acidic environments. mdpi.com The primary mechanism of protection is the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that prevents corrosive agents from reaching it. mdpi.commdpi.com

The adsorption process involves a combination of physical and chemical interactions:

Physical Adsorption (Physisorption): In acidic solutions, the harmol molecule can become protonated. The resulting positive charge leads to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like SO₄²⁻), initiating the adsorption process. mdpi.com

Chemical Adsorption (Chemisorption): Neutral harmol molecules can adsorb onto the steel surface through the formation of coordinate bonds. This involves the donation of electrons from the electron-rich heteroatoms (nitrogen and oxygen) and π-systems of the harmol molecule to the vacant d-orbitals of iron atoms on the steel surface. mdpi.comresearchgate.net

The strength and nature of this adsorption are critical for inhibition efficiency. Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ₐₐₛ), help to elucidate the mechanism. Values of ΔG°ₐₐₛ around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative indicate chemisorption. researchgate.net Studies on harmal extracts have reported ΔG°ₐₐₛ values more negative than -30 kJ/mol, suggesting that the adsorption mechanism is a spontaneous process that involves a strong interaction characteristic of chemisorption, likely occurring alongside physisorption. mdpi.com This mixed-mode adsorption leads to a stable, protective film on the metal. mdpi.comnih.gov

Table 1: Corrosion Inhibition Properties of Harmal Extracts on Carbon Steel in 0.25 M H₂SO₄
Harmal Extract SourceInhibition Efficiency (IE %) at 82.6 ppmCorrosion Rate (mpy)Adsorption Free Energy (ΔG°ₐₐₛ) (kJ/mol)Primary Adsorption Mechanism
Roots (HRE)94.1%63.3-35.08Chemisorption & Physisorption
Leaves (HLE)94.2%86.1-33.17Chemisorption & Physisorption
Flowers (HFE)88.7%180.7-33.12Chemisorption & Physisorption

Data sourced from an integrated experimental and theoretical study. mdpi.com

Antifungal Activity Mechanisms, including Photodynamic Effects

Harmol exhibits notable antifungal properties, and its mechanism of action is multifaceted, involving direct effects on fungal cells and enhancement by light. nih.gov

The antifungal activity of harmol is strongly dependent on pH. It is most effective under acidic conditions (e.g., pH 5), where the molecule exists in its protonated, cationic form. nih.gov This positive charge is believed to facilitate an initial electrostatic interaction with the negatively charged components of the fungal cell surface. This interaction disrupts the integrity of the cell wall and membrane, leading to cytoplasm disorganization and eventual cell death. nih.gov This mechanism differs from many common antifungal agents that work by inhibiting ergosterol (B1671047) synthesis. microbiologyinfo.comnih.gov

A key development in this area is the discovery of harmol's photodynamic effects. The antifungal potency of harmol is significantly enhanced upon exposure to UVA light. nih.gov This process, known as photodynamic antimicrobial chemotherapy (PACT), involves the photosensitizing drug (harmol) absorbing light and generating reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.govcapes.gov.br These highly reactive molecules cause widespread oxidative damage to cellular components, amplifying the fungicidal effect. nih.gov Research suggests that the photodynamic action of harmol likely involves both direct reactions with biomolecules (Type I) and indirect damage via ROS (Type II), making it a promising candidate for developing novel photodynamic therapies against fungal pathogens like Penicillium digitatum and Botrytis cinerea. nih.gov

Table 2: Summary of Harmol's Antifungal Mechanisms
Mechanism AspectDescriptionReference
pH DependencyActivity is highest at acidic pH where harmol is in its protonated (cationic) form. nih.gov
Initial InteractionElectrostatic attraction between cationic harmol and the negative fungal cell surface. nih.gov
Cellular Damage (Dark)Disruption of cell wall and membrane integrity, leading to cytoplasm disorganization. nih.gov
Photodynamic EffectAntifungal activity is significantly enhanced by UVA irradiation. nih.gov
Photodynamic MechanismGeneration of Reactive Oxygen Species (ROS) upon light absorption, leading to oxidative damage (Type I & Type II reactions). nih.gov

Future Research Horizons for Harmol Hydrochloride Monohydrate

The β-carboline alkaloid, harmol, and its hydrochloride monohydrate salt, continue to be subjects of scientific inquiry due to their diverse biological activities. While much has been learned, significant opportunities remain to explore its full potential as a research tool. The following sections outline key future directions and unexplored frontiers in the study of this compound.

Q & A

Q. What are the key stability considerations for handling Harmol hydrochloride monohydrate in experimental settings?

this compound is sensitive to extreme temperatures, light, and strong oxidizers. Stability data indicate that degradation may occur under prolonged exposure to UV light or elevated temperatures (>25°C). For storage, maintain the compound in a tightly sealed container at 2–8°C, protected from moisture and light. Avoid incompatible materials like oxidizing agents during experimental workflows .

Q. What safety protocols are essential for laboratory handling of this compound?

Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure adequate ventilation or local exhaust to minimize inhalation risks. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Note that no acute toxicity data are available, so treat the compound with caution .

Q. How is competitive AR antagonism by this compound validated in vitro?

Competitive antagonism is assessed via transactivation assays using androgen-responsive luciferase reporter cell lines (e.g., U2OS-hAR-ARE-Luc or PC3 hAR MMTV-luc). Co-treatment with increasing concentrations of Harmol and varying doses of synthetic androgens (e.g., R1881) demonstrates dose-dependent inhibition. A rightward shift in IC50 values with higher R1881 concentrations confirms competitive binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of AR inhibition by this compound?

Discrepancies in inhibition mechanisms (e.g., competitive vs. non-competitive) require cross-validation using multiple models. For example:

  • Perform radioligand displacement assays (e.g., with [³H]-R1881) to directly assess receptor binding.
  • Compare inhibition patterns across cell lines (e.g., DU145 transiently expressing AR vs. stably transfected PC-3 cells).
  • Use chromatin immunoprecipitation (ChIP) to evaluate AR-DNA occupancy, as Harmol blocks promoter binding, unlike non-competitive inhibitors like Pyrvinium pamoate .

Q. What experimental designs optimize dose-response studies for this compound under varying ligand concentrations?

Design experiments with a fixed antagonist concentration while titrating the agonist (e.g., R1881 from 0.1–10 nM). Calculate IC50 values at each ligand level to observe competitive behavior. For instance, Harmol’s IC50 increases from 183 nM (0.1 nM R1881) to 1.9 µM (1 nM R1881), confirming ligand-dependent efficacy .

Q. How does this compound’s mechanism differ from non-competitive AR inhibitors in chromatin remodeling?

Harmol prevents AR-DNA binding, as shown by reduced AR occupancy at promoter regions in ChIP assays. In contrast, non-competitive inhibitors (e.g., Pyrvinium pamoate) do not block DNA binding but inhibit RNA polymerase II recruitment. Combining both inhibitors synergistically disrupts AR signaling, suggesting distinct binding sites .

Q. What in vitro models are most suitable for studying Harmol’s bioactivity and metabolic interactions?

Prostate cancer models (e.g., PC-3 or DU145 cells overexpressing AR) are ideal for AR antagonism studies. For non-cancer contexts, plant models (e.g., Eupatorium adenophorum) can assess Harmol’s role in defense metabolite upregulation (84-fold increase in alkaloid production post-herbivory) using LC-MS-based metabolomics .

Q. How can environmental toxicity and biodegradation of this compound be assessed in ecological studies?

Current ecotoxicity data are lacking. Proposed methods include:

  • OECD 201/202 guidelines : Test acute toxicity in Daphnia magna or algae.
  • Soil mobility assays : Evaluate adsorption coefficients (Kd) using HPLC.
  • Biodegradation : Use OECD 301B tests to measure microbial breakdown in aqueous systems .

Q. What analytical techniques quantify this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for high sensitivity. For plant studies, metabolite profiling via UPLC-QTOF-MS can resolve Harmol alongside other alkaloids .

Q. What are the implications of this compound’s lack of PBT/vPvB data for long-term ecological risk assessment?

The absence of persistence, bioaccumulation, and toxicity (PBT) data necessitates precautionary measures. Researchers should conduct in silico predictions (e.g., using EPI Suite) for biodegradation half-life and bioaccumulation factors. Environmental monitoring during disposal is critical to prevent ecosystem contamination .

Q. Methodological Notes

  • Cell-Based Assays : Use AR-overexpressing lines (e.g., U2OS-hAR) to enhance signal-to-noise ratios in luciferase assays .
  • Data Interpretation : Address ligand competition by normalizing IC50 shifts to R1881 concentrations .
  • Metabolite Profiling : Combine untargeted metabolomics with spectral libraries to identify Harmol-derived biomarkers in plant studies .

Contradiction Management : Replicate findings across multiple models (e.g., prostate cancer cells vs. plant systems) to distinguish context-specific effects from universal mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.